Methyl 2-chloropropionate
Overview
Description
Methyl 2-chloropropionate is a volatile synthetic precursor that has been the subject of various studies due to its importance in the synthesis of chemicals, particularly in the creation of chiral intermediates for herbicides and other applications. The compound has been explored for its enantiomeric separation, synthesis, and reactivity in different chemical reactions .
Synthesis Analysis
The synthesis of methyl 2-chloropropionate and its derivatives has been achieved through different methods. One approach involves the use of a silica-supported Karstedt-type catalyst to synthesize Methyl-(γ-chloropropyl) dichlorosilane, with a reported yield of 78.42% under optimized conditions . Another method includes the preparation of optically pure methyl S-2-chloropropionate using Vilsmeier reagent, which improved the yield to 89% and maintained an optical purity of 98.2% .
Molecular Structure Analysis
The molecular structure of methyl 2-chloropropionate has been analyzed in the context of its complexation with cyclodextrins. Molecular-dynamics simulations have been used to determine the energies of complexation and the structures of the complexes formed with heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-cyclodextrin . Additionally, the chiroptical properties of the related compound 2-chloropropionitrile have been studied, providing insights into the molecular behavior of chlorinated propionates .
Chemical Reactions Analysis
Methyl 2-chloropropionate has been shown to participate in various chemical reactions. It can undergo cycloadditions to form terpenoid frameworks, demonstrating its versatility in constructing complex molecular structures . It also reacts with bidentate nucleophiles to form spirocyclopropane anellated heterocycles, showcasing its reactivity in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-chloropropionate have been indirectly studied through its enantiomeric separation using gas chromatography on a cyclodextrin-based stationary phase. This separation process is crucial for obtaining enantiomerically pure compounds, which are important for the synthesis of chiral intermediates . The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives has also been explored, highlighting the challenges and successes in achieving high enantiomeric excess and conversion rates . Furthermore, the decomposition of methyl 2-(chlorocarbonyloxy)propionate has been studied, revealing insights into the nucleophilic substitution mechanisms that may be relevant to the physical and chemical behavior of methyl 2-chloropropionate .
Scientific Research Applications
Application 1: Synthesis of Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers
- Summary of Application : Methyl 2-chloropropionate is used as an initiator in the synthesis of acrylamide homopolymers and acrylamide-N-isopropylacrylamide block copolymers . These polymers have a wide range of applications, including water treatment, enhanced oil recovery, papermaking, and as a flocculant in wastewater treatment.
Application 2: Synthesis of 2-Thiophen-2-yl-propionic Acid Methyl Ester
- Summary of Application : Methyl 2-chloropropionate is used in the synthesis of 2-thiophen-2-yl-propionic acid methyl ester . This compound is a useful intermediate in organic synthesis, and can be used to produce a variety of other chemicals.
Application 3: Atom Transfer Radical Polymerization
- Summary of Application : Methyl 2-chloropropionate is used as an initiator/catalyst system during the atom transfer radical polymerization of N,N-dimethylacrylamide, N-isopropylacrylamide and N-vinylpyrrolidone . This process is used to create a variety of polymers with different properties.
Application 5: Synthesis of 2-Thiophen-2-yl-propionic Acid Methyl Ester
Safety And Hazards
Future Directions
While specific future directions for Methyl 2-chloropropionate were not found in the search results, it’s known that chiral 2-chloropropanoic acids and their ester derivatives are crucial intermediates in the synthesis of many chemicals, especially herbicides . This suggests that research into more efficient synthesis methods or new applications of Methyl 2-chloropropionate could be valuable.
properties
IUPAC Name |
methyl 2-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864786 | |
Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes. | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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Product Name |
Methyl 2-chloropropionate | |
CAS RN |
17639-93-9 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl 2-chloropropionate | |
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Record name | Methyl 2-chloropropionate | |
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Record name | Methyl 2-chloropropanoate | |
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Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Record name | Propanoic acid, 2-chloro-, methyl ester | |
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Record name | Methyl 2-chloropropionate | |
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Record name | METHYL 2-CHLOROPROPANOATE, (±)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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